molecular formula C22H26N2 B14221357 N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine CAS No. 627523-23-3

N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine

Cat. No.: B14221357
CAS No.: 627523-23-3
M. Wt: 318.5 g/mol
InChI Key: XTZSNCTXOBMPSP-UHFFFAOYSA-N
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Description

N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine is an organic compound that features a naphthalene ring and a phenylethyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine can be achieved through a multi-step process involving the reaction of 1-naphthylamine with ethylenediamine under acidic conditions. The reaction typically involves mixing 1-naphthylamine and ethylenediamine in stoichiometric proportions, followed by the addition of hydrochloric acid to facilitate the reaction. The mixture is then heated to an appropriate temperature to promote the formation of the desired product, which is subsequently isolated through filtration, washing, and drying .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthoquinones and other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with various functional groups.

Scientific Research Applications

N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or exhibit biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine is unique due to its combination of a naphthalene ring and a phenylethyl group attached to an ethane-1,2-diamine backbone. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

627523-23-3

Molecular Formula

C22H26N2

Molecular Weight

318.5 g/mol

IUPAC Name

N'-(1-naphthalen-1-ylethyl)-N-(2-phenylethyl)ethane-1,2-diamine

InChI

InChI=1S/C22H26N2/c1-18(21-13-7-11-20-10-5-6-12-22(20)21)24-17-16-23-15-14-19-8-3-2-4-9-19/h2-13,18,23-24H,14-17H2,1H3

InChI Key

XTZSNCTXOBMPSP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCNCCC3=CC=CC=C3

Origin of Product

United States

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